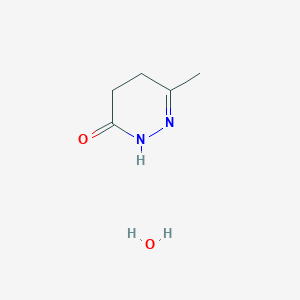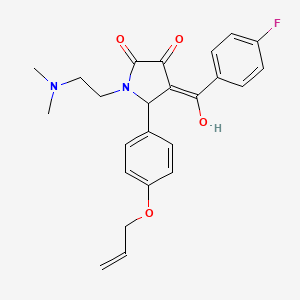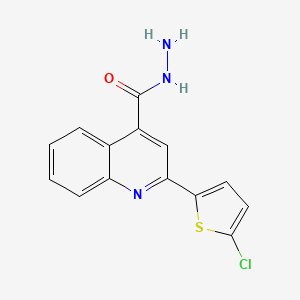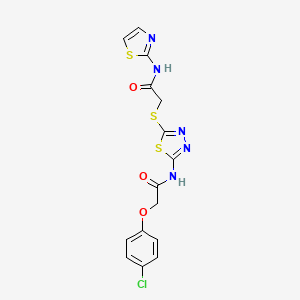![molecular formula C23H22ClN5 B2551697 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 879578-36-6](/img/structure/B2551697.png)
3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This particular compound has not been directly studied in the provided papers, but its structural relatives have been explored for various biological properties, including acting as corticotropin-releasing factor receptor antagonists , serving as intermediates for fluorescent probes , inhibiting xanthine oxidase , and possessing anti-inflammatory properties without ulcerogenic activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of appropriate precursors such as amino-pyrazoles with other reactive intermediates. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines was achieved through a microwave-assisted cyclocondensation reaction followed by formylation using the Vilsmeyer-Haack reagent . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, potentially involving chlorination and aminisation reactions as seen in the synthesis of a related compound .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic nucleus with various substituents that can significantly influence the compound's biological activity and physicochemical properties. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, confirming their molecular configurations .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the formyl group in 3-formylpyrazolo[1,5-a]pyrimidines serves as a strategic intermediate for the preparation of functional fluorophores . The reactivity of the core structure can also be tailored by substituting different groups at various positions on the ring system, as demonstrated by the synthesis of various analogs with anti-inflammatory properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as water solubility, lipophilicity, and binding affinity to biological targets, are crucial for their pharmacokinetic profiles and therapeutic potential. For example, the introduction of a weakly basic pyridine ring in some analogs increased water solubility and reduced lipophilicity, which contributed to their oral bioavailability and ability to penetrate the brain . The photophysical properties, including fluorescence intensity and quantum yields, are also significant for derivatives designed as fluorescent probes .
科学的研究の応用
Synthesis and Crystal Structure
Compounds similar to "3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine" have been synthesized through various chemical reactions, demonstrating moderate anticancer activity. The crystal structure of these compounds has been elucidated, contributing to the understanding of their interaction with biological targets (Lu Jiu-fu et al., 2015).
Antimycobacterial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimycobacterial properties against Mycobacterium tuberculosis, showing significant activity. This research contributes to the search for new therapeutic agents against tuberculosis (M. Biava et al., 2008).
Anti-inflammatory and Antimicrobial Activities
Further studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity. These findings open new avenues for the development of safer anti-inflammatory medications (G. Auzzi et al., 1983). Additionally, novel syntheses of pyrazolo[3,4-d]pyrimidine derivatives have shown promising antibacterial activity, highlighting the versatility of this scaffold in drug discovery (S. Rostamizadeh et al., 2013).
Scaffold Hopping and Drug Design
The design of oxazolo[5,4-d]pyrimidines through a scaffold hopping strategy from pyrazolo[1,5-a]pyrimidine bases has led to the discovery of competitive CB2 neutral antagonists. This approach demonstrates the compound's utility in exploring cannabinoid receptor modulators for potential therapeutic applications (Wei Tuo et al., 2018).
Synthesis and Electrophilic Substitutions
Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines underscores the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, facilitating the development of compounds with varied biological activities (K. Atta, 2011).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to target cholinesterase enzymes (ache and bche) .
Mode of Action
It’s suggested that the molecule’s electrophilic addition site is 4-n in the piperazine group, and the site for nucleophilic attack is both 13-c and 15-c in the quinoline group .
Biochemical Pathways
Similar compounds have been found to inhibit α-glucosidase .
Result of Action
Similar compounds have been found to be more potent than acarbose (positive control) against α-glucosidase .
特性
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-15-21(18-5-3-2-4-6-18)26-23-20(16-25-29(22)23)17-7-9-19(24)10-8-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHIXQYVVHDFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)
![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)




![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)
![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)